molecular formula C12H11F3N4O3 B3329812 Elh6afe6FA CAS No. 63612-49-7

Elh6afe6FA

Cat. No.: B3329812
CAS No.: 63612-49-7
M. Wt: 316.24 g/mol
InChI Key: HIIVFEJATHLJHA-UHFFFAOYSA-N
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Description

Elh6afe6FA, with the molecular formula C12H11F3N4O3 and a molecular weight of 316. This compound is known for its unique chemical structure and properties, making it a subject of interest for scientists and researchers.

Preparation Methods

The synthesis of Elh6afe6FA involves several steps and specific reaction conditions. One common synthetic route includes the reaction of an appropriate halogen-substituted hydrocarbon with a metal, followed by transmetallation and metathesis reactions . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Elh6afe6FA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds.

Scientific Research Applications

Elh6afe6FA has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. Additionally, this compound is used in industrial applications, such as the production of specialized materials and chemicals . Its unique properties make it a valuable compound for research in multiple disciplines.

Mechanism of Action

The mechanism of action of Elh6afe6FA involves its interaction with specific molecular targets and pathways. This compound can modulate various biological processes by binding to specific proteins or enzymes, thereby affecting their activity . The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Elh6afe6FA can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with comparable molecular formulas or functional groups this compound stands out due to its unique combination of properties, which make it particularly suitable for certain applications

Properties

IUPAC Name

5-imino-4,4-dimethyl-1-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O3/c1-11(2)9(16)18(10(20)17-11)6-3-4-8(19(21)22)7(5-6)12(13,14)15/h3-5,16H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIVFEJATHLJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=N)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63612-49-7
Record name 5-Imino-4,4-dimethyl-1-(4-nitro-3-(trifluoromethyl)phenyl)-2-imidazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063612497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-IMINONILUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELH6AFE6FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1 ml of triethylamine was added to a mixture of 49.6g of 3-trifluoromethyl-4-nitrophenyl isocyanate in 500 ml of tetrahydrofuran and then 18 g of 2-amino-2-cyanopropane were rapidly added thereto. The mixture was stirred for 72 hours at 20° C and was evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with an 8-2 methylene chloride-acetone mixture to obtain 27 g of 1-(3'-trifluoromethyl-4'-nitrophenyl)-4,4 -dimethyl-5-imino-imidazoline-2-one melting at 168° C.
Quantity
1 mL
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Reaction Step One
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49.6 g
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reactant
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500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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